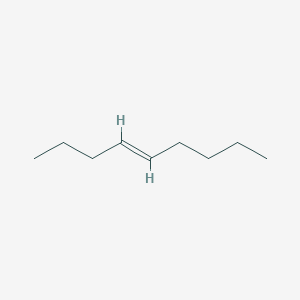

Trans-4-NONENE

Descripción

Significance of Trans-4-NONENE as a Model Compound in Alkene Reactivity Studies

This compound serves as an excellent model compound for investigating the fundamental reactions of alkenes. uomosul.edu.iq The presence of the C=C double bond makes it significantly more reactive than its alkane counterpart, nonane (B91170). studymind.co.ukwikipedia.org The π-bond is weaker than the σ-bond, and its exposed electrons are susceptible to attack by electrophiles, leading to a variety of addition reactions. uomosul.edu.iq

Key reactions studied using alkenes like this compound include:

Electrophilic Addition: Alkenes readily undergo electrophilic addition. studymind.co.uk For an unsymmetrical alkene, the addition of hydrogen halides (HX) typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. uomosul.edu.iqlibretexts.org In the case of this compound, which is symmetrical, the addition of HX would yield a single product, 5-halononane.

Halogenation: The addition of halogens like chlorine (Cl2) or bromine (Br2) across the double bond results in the formation of vicinal dihalides. uomosul.edu.iq This reaction is a useful test for unsaturation.

Hydrogenation: In the presence of a metal catalyst (e.g., palladium, platinum, nickel), alkenes are reduced to alkanes. wikipedia.org The heat of hydrogenation can be used to determine the relative stability of different alkenes. masterorganicchemistry.com Generally, trans-alkenes are more stable than their cis-isomers due to reduced steric strain. masterorganicchemistry.compressbooks.pub

Oxidation: Alkenes can be oxidized by various reagents. For instance, reaction with potassium permanganate (B83412) (KMnO4) can lead to the formation of diols (glycols). studymind.co.ukuomosul.edu.iq Ozonolysis, another oxidative cleavage reaction, breaks the double bond completely to form aldehydes or ketones, which can be used to determine the position of the double bond in the original alkene. msu.edu

The stability of alkenes increases with the number of alkyl substituents on the double-bonded carbons. masterorganicchemistry.com this compound, being a disubstituted alkene, provides a clear example for studying the effects of substitution on reactivity and stability compared to monosubstituted or more highly substituted alkenes. masterorganicchemistry.com

Role of this compound as an Intermediate in Complex Molecule Synthesis

The reactivity of the double bond in this compound makes it a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Its structure can be incorporated into larger frameworks or functionalized to introduce new chemical properties.

One of the most powerful reactions involving alkenes is olefin metathesis , a process that allows for the cutting and rearranging of C=C double bonds to form new alkenes. wikipedia.org This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), has revolutionized synthetic organic chemistry. This compound can participate in cross-metathesis reactions with other alkenes, leading to the formation of new products with different chain lengths. The mechanism for this reaction is widely accepted to proceed through a metallacyclobutane intermediate. wikipedia.org

Furthermore, derivatives of nonene are found in nature and can be targets for synthesis. For example, 3-hydroxy-1-nonene has been used as a starting material in the synthesis of more complex molecules like (E)-5-dodecen-2-one. orgsyn.org While not this compound itself, this demonstrates how functionalized nonene structures serve as building blocks. The synthesis of bicyclo[4.3.0]nonene nucleoside analogues, which have shown antiviral activity, highlights the utility of the nonene backbone in creating structurally complex and biologically active molecules. nih.govresearchgate.net

Historical Context and Evolution of Research on this compound

Research into alkenes, historically known as olefins, dates back to the 19th century, with early work focusing on their synthesis and characteristic reactions. The development of spectroscopic techniques in the 20th century, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allowed for the definitive characterization of isomers like cis and this compound. nist.govspectrabase.com

A significant milestone in alkene chemistry was the development of methods for the stereoselective synthesis of cis and trans isomers. For example, the reduction of alkynes using sodium in liquid ammonia (B1221849) is a classic method for producing trans-alkenes. uomosul.edu.iq Conversely, catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst yields cis-alkenes. uomosul.edu.iq A 1951 paper in the Journal of the American Chemical Society detailed methods for the quantitative inversion of cis and trans-alkene isomers, contributing to the fundamental understanding of their interconversion and synthesis. acs.org

The discovery and development of olefin metathesis in the mid-20th century, with foundational work by chemists like Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, who were awarded the Nobel Prize in Chemistry in 2005, dramatically expanded the synthetic utility of alkenes like this compound. wikipedia.org Chauvin's proposed mechanism involving a metallacyclobutane intermediate in 1971 was a critical theoretical advance. wikipedia.org

More recently, research has focused on incorporating alkene structures like nonene into complex molecular architectures, such as in the synthesis of potential therapeutic agents and novel materials. nih.govresearchgate.net The study of strained cyclic alkenes, such as trans-cyclooctene (B1233481) and trans-bicyclo[6.1.0]nonene, in bioorthogonal chemistry for applications in chemical biology further illustrates the evolving importance of understanding the reactivity of trans-alkene systems. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-5-dodecen-2-one |

| 3-hydroxy-1-nonene |

| 5-halononane |

| Bicyclo[4.3.0]nonene |

| Bicyclo[6.1.0]nonene |

| Bromine |

| Chlorine |

| Hydrogen Halide |

| Nonane |

| Nonene |

| Potassium Permanganate |

| This compound |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-non-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPADFPAILITQBG-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873999 | |

| Record name | (4E)-4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10405-85-3 | |

| Record name | 4-Nonene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4E)-4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NONENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5OC0PYC75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies for Trans 4 Nonene

Catalytic Isomerization Approaches to Trans-4-NONENE

Catalytic isomerization represents a sophisticated strategy for the synthesis of specific alkene isomers, including this compound, by rearranging the double bond within a hydrocarbon chain. This process is typically endergonic when moving from a terminal olefin to an internal one, but catalysts can facilitate the establishment of an equilibrium mixture of isomers. escholarship.orgmit.edu The distribution of isomers at equilibrium is dictated by their relative thermodynamic stabilities, with internal trans-alkenes often being favored.

Ruthenium-based "alkene zipper" catalysts are effective in selectively isomerizing olefins. acs.org These catalysts can facilitate the migration of a double bond along a carbon chain. For instance, a catalyst system could isomerize 1-nonene (B85954) through a series of steps to an equilibrium mixture of nonene isomers, including this compound. The process often involves chain-walking, where the catalyst moves along the alkyl chain, relocating the double bond. escholarship.org

Tandem catalytic systems, such as the Isomerization/Metathesis (ISOMET) reaction, utilize a combination of an isomerization catalyst and a metathesis catalyst. mit.eduacs.org While a primary goal of ISOMET can be to convert internal olefins to different, longer-chain olefins, the initial isomerization step is key. mit.edu For example, a C9 olefin could, in principle, be isomerized to a mixture containing this compound, which could then be a substrate for subsequent reactions or isolated as the target compound. The choice of catalyst is critical; some ruthenium catalysts are known to selectively isomerize trans olefins, while tungsten-based catalysts can be used for subsequent metathesis steps. acs.org Biocatalytic approaches using alcohol dehydrogenases have also been explored for redox isomerization processes, showcasing the expanding tools available for these transformations. nih.gov

Elimination Reactions for this compound Synthesis

Elimination reactions are a fundamental method for synthesizing alkenes by removing two substituents from adjacent carbon atoms. The formation of this compound can be achieved via the elimination of a suitable leaving group (e.g., a halide or tosylate) from a nonane (B91170) derivative, such as 5-halononane or nonan-5-ol. The regioselectivity (position of the double bond) and stereoselectivity (cis vs. trans) of the product are highly dependent on the reaction mechanism, substrate structure, base, and leaving group. iitk.ac.in For example, the dehydration of 5-nonanol (B1584527) under specific conditions can yield a mixture of alkene isomers, including cis- and this compound. acs.org

E2 Mechanism Pathways and Stereoselectivity

The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously. libretexts.orgmasterorganicchemistry.com This mechanism requires a specific spatial arrangement of the departing proton and leaving group known as anti-periplanar geometry. iitk.ac.in In this conformation, the hydrogen, the two carbon atoms, and the leaving group lie in the same plane, with the hydrogen and leaving group on opposite sides of the C-C bond.

This geometric requirement is the basis for the stereoselectivity of the E2 reaction. The transition state leading to the more stable trans-alkene is lower in energy than the transition state leading to the cis-alkene due to reduced steric strain. iitk.ac.in Consequently, E2 reactions typically favor the formation of the trans isomer. iitk.ac.in When synthesizing this compound from a precursor like 5-chlorononane, the use of a strong, non-bulky base will promote the E2 pathway, leading preferentially to the thermodynamically favored trans product over the cis isomer.

Influence of Leaving Groups and Bases on Yield and Stereoisomer Ratio

The choice of base and leaving group significantly impacts the outcome of an elimination reaction. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com

Base: Strong bases, such as alkoxides (e.g., ethoxide, tert-butoxide), are typically required for E2 reactions. iitk.ac.in The steric bulk of the base influences the regioselectivity.

Non-bulky bases (e.g., sodium ethoxide) tend to favor the formation of the more substituted alkene (Zaitsev's rule). In the case of a secondary substrate like 5-halononane, this would lead to 4-nonene.

Bulky bases (e.g., potassium tert-butoxide) can favor the less substituted alkene (Hofmann product) due to steric hindrance when approaching the more sterically hindered internal proton.

Leaving Group: The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.comlibretexts.org Good leaving groups are the conjugate bases of strong acids. The rate of E2 reactions follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻ for halogens. siue.edu Groups like tosylate (TsO⁻) are excellent leaving groups due to the resonance stabilization of their negative charge. libretexts.org A better leaving group accelerates the E2 reaction. iitk.ac.in

The interplay between the base, leaving group, and solvent determines the yield and the ratio of cis to trans isomers. For instance, using potassium tert-butoxide in tert-butyl alcohol with certain secondary alkyl arenesulfonates has been shown to surprisingly favor the formation of the Z-alkene, contrary to the general trend. thieme-connect.de

| Substrate | Base/Solvent | Alkene Distribution (Zaitsev Product) | Predominant Isomer |

|---|---|---|---|

| Pentan-2-yl 4-toluenesulfonate | KOEt/EtOH | 71% Pent-2-ene | E (trans) |

| Pentan-2-yl 4-toluenesulfonate | KOC(CH₃)₃/HOC(CH₃)₃ | 41% Pent-2-ene | Z (cis) |

| Pentan-3-yl 4-toluenesulfonate | KOEt/EtOH | 69% Pent-2-ene | E (trans) |

| Pentan-3-yl 4-toluenesulfonate | KOC(CH₃)₃/HOC(CH₃)₃ | 62% Pent-2-ene | Z (cis) |

This table illustrates how the choice of base and solvent can influence the stereoisomeric ratio of the resulting alkene in E2 reactions, based on data for similar secondary alkyl systems. thieme-connect.de

Alkylation Reactions in this compound Formation

Alkylation reactions, which form new carbon-carbon bonds, can be strategically employed to construct the nine-carbon backbone required for this compound. mt.comwikipedia.org A common and powerful method involves the SN2 alkylation of an acetylide anion, followed by a stereoselective reduction.

This two-step sequence would proceed as follows:

Alkylation of an Acetylide: A terminal alkyne, such as 1-pentyne, is deprotonated with a very strong base like sodium amide (NaNH₂) to form a sodium acetylide. This acetylide anion is a potent nucleophile. It can then react with a suitable primary alkyl halide, such as 1-bromobutane, in an SN2 reaction. This step couples the five-carbon and four-carbon fragments, yielding the internal alkyne 4-nonyne (B3188236).

Reduction: The resulting 4-nonyne is then reduced to this compound, as detailed in the following section.

This alkylation-reduction sequence is a highly effective and controllable method for synthesizing specific trans-alkenes, as it allows for the precise construction of the carbon skeleton before the double bond stereochemistry is established. masterorganicchemistry.com

Reduction of Alkynes to this compound

The partial reduction of an internal alkyne is one of the most direct and stereocontrolled methods for synthesizing a trans-alkene. masterorganicchemistry.com To produce this compound, the precursor alkyne, 4-nonyne, is required. This reduction is distinct from catalytic hydrogenation with Lindlar's catalyst, which produces cis-alkenes. youtube.com

Dissolving Metal Reductions (e.g., Na/NH₃) and Stereochemical Control

The reduction of an alkyne to a trans-alkene is reliably achieved using a dissolving metal reduction system, typically sodium metal in liquid ammonia (B1221849) at low temperatures (e.g., -78°C). ntu.edu.sglibretexts.org Lithium can also be used as the metal. brainly.com

The mechanism proceeds through a distinct multi-step pathway that dictates the trans stereochemistry:

Electron Donation: A sodium atom donates a single electron to the alkyne (4-nonyne), forming a radical anion intermediate. libretexts.org

Protonation: The highly basic anionic portion of this intermediate is protonated by the ammonia solvent, creating a vinylic radical. libretexts.org

Second Electron Donation: A second sodium atom donates an electron to the vinylic radical, forming a vinylic anion. libretexts.org

Stereochemical Control: This vinylic anion can exist in either a cis or trans configuration. The trans isomer, where the bulky alkyl groups are on opposite sides of the double bond, is sterically more stable and is therefore the predominantly formed intermediate. libretexts.org

Final Protonation: The more stable trans-vinylic anion is then protonated by another molecule of ammonia, yielding the final this compound product. libretexts.org

This method is highly stereoselective, providing excellent yields of the trans-alkene with minimal contamination from the cis isomer or the fully saturated alkane. masterorganicchemistry.com

Mechanistic Considerations in Alkyne Reduction to Trans Alkenes

The synthesis of trans-alkenes from alkynes is a stereoselective process that can be effectively achieved through a dissolving metal reduction. libretexts.org This method typically employs an alkali metal, such as sodium (Na) or lithium (Li), in a liquid ammonia (NH₃) solvent at low temperatures. jove.commasterorganicchemistry.com The reaction proceeds via an anti-addition of two hydrogen atoms across the carbon-carbon triple bond, leading specifically to the formation of a trans (or E) alkene. openochem.org

The mechanism of the dissolving metal reduction involves a sequence of single electron transfers and protonation steps:

Electron Transfer: The reaction initiates when an alkali metal dissolves in liquid ammonia, generating a solvated electron. This highly reactive species then transfers to the alkyne triple bond, forming a radical anion intermediate. jove.commasterorganicchemistry.com This intermediate possesses both a negative charge and an unpaired electron.

Protonation: The radical anion is a strong base and readily abstracts a proton from the ammonia solvent. This step results in the formation of a vinylic radical. jove.com

Stereochemical Determination: The vinylic radical intermediate can exist in both cis and trans configurations. However, the trans isomer, where the larger alkyl groups are on opposite sides of the double bond, is sterically more stable. The radical rapidly equilibrates to this more favorable trans conformation.

Second Electron Transfer: A second solvated electron is transferred from another alkali metal atom to the vinylic radical, forming a vinylic anion. jove.com The geometry of this anion is locked in the trans configuration established in the previous step.

Final Protonation: In the final step, the trans vinylic anion, also a strong base, abstracts a second proton from an ammonia molecule. This protonation yields the final trans-alkene product and regenerates the amide anion. openochem.org

This stepwise mechanism, with the formation of the stable trans vinylic radical intermediate, is the key to the high stereoselectivity of the dissolving metal reduction for producing trans-alkenes. openochem.org

Industrial-Scale Production Methodologies for this compound

The industrial production of nonene typically results in a mixture of various branched isomers. This is commonly achieved through the oligomerization of propene, often using a solid phosphoric acid catalyst. elchemy.comgoogle.com This process is primarily geared towards producing feedstocks for manufacturing nonyl phenol (B47542) and plasticizers. equilex.com

However, the synthesis of a specific linear isomer such as This compound requires a more targeted synthetic route. The established laboratory method for producing trans-alkenes, the dissolving metal reduction of an internal alkyne, is also adaptable for industrial-scale operations, although it presents unique challenges. masterorganicchemistry.comacs.org The precursor for this compound would be 4-nonyne.

The industrial application of the dissolving metal reduction (e.g., using sodium in liquid ammonia) involves careful management of reaction parameters to ensure safety, efficiency, and high stereoselectivity. acs.org

Key Industrial Process Considerations:

Reactants: The primary reactants are the alkyne substrate (4-nonyne), an alkali metal (typically sodium or lithium), and liquid ammonia as the solvent. openochem.org

Reaction Conditions: The reaction is conducted at cryogenic temperatures, typically around the boiling point of ammonia (-33 °C), to maintain the solvent in its liquid state. jove.com This requires specialized reactors capable of maintaining low temperatures and handling pressurized ammonia gas. acs.org

Material Handling: Both lithium and sodium are highly reactive and pyrophoric materials that require specialized handling procedures to prevent accidents on a large scale. acs.org Liquid ammonia is also hazardous and requires closed systems for safe handling. mdpi.commdpi.com

Process Control: Maintaining the correct stoichiometry is crucial. An excess of the metal reductant can lead to over-reduction to the corresponding alkane. The reaction is typically quenched by adding a proton source, such as ammonium (B1175870) chloride, to neutralize the reactive species.

Work-up and Purification: After the reaction is complete, the ammonia is evaporated and recovered. The product, this compound, is then separated from the reaction mixture and purified, typically through distillation.

Despite the operational complexities, the dissolving metal reduction remains a primary and effective method for the large-scale synthesis of trans-alkenes due to its high stereoselectivity and yield. masterorganicchemistry.com Experiences in the pharmaceutical industry with similar large-scale cryogenic reductions have demonstrated its feasibility with appropriate engineering controls and safety protocols. acs.orgacs.org

Table 1: General Parameters for Dissolving Metal Reduction of Alkynes

| Parameter | Typical Condition | Notes |

| Substrate | Internal Alkyne (e.g., 4-nonyne) | Terminal alkynes can be less efficient due to deprotonation. jove.com |

| Reducing Agent | Sodium (Na) or Lithium (Li) Metal | Provides the solvated electrons necessary for reduction. openochem.org |

| Solvent | Liquid Ammonia (NH₃) | Dissolves the alkali metal and acts as the proton source. masterorganicchemistry.com |

| Temperature | -33 °C to -78 °C | Maintained at or below the boiling point of ammonia. jove.com |

| Stereoselectivity | High for trans-alkene | The trans product is thermodynamically favored. openochem.org |

| Quenching Agent | Ammonium Salt (e.g., NH₄Cl) | Neutralizes the reaction and prevents over-reduction. |

Elucidation of Chemical Transformations and Reaction Mechanisms of Trans 4 Nonene

Electrophilic Addition Reactions of the Carbon-Carbon Double Bond

The defining characteristic of alkenes is their ability to undergo electrophilic addition reactions. masterorganicchemistry.com The π bond, with its high electron density, functions as a nucleophile, attacking electron-deficient species known as electrophiles. cognitoedu.org This process breaks the π bond and results in the formation of two new sigma (σ) bonds. savemyexams.com

Catalytic hydrogenation is a reduction reaction where hydrogen (H₂) is added across the double bond of an alkene to yield a saturated alkane. leah4sci.commasterorganicchemistry.com This thermodynamically favorable process requires a metal catalyst, such as platinum, palladium, or nickel, to lower the high activation energy barrier. leah4sci.comresearchgate.net The catalyst provides a surface for the H₂ molecules to adsorb and dissociate into hydrogen atoms, which then add to the alkene in a stepwise manner. masterorganicchemistry.com For trans-4-nonene, catalytic hydrogenation results in the formation of nonane (B91170).

Studies comparing the hydrogenation rates of different nonene isomers reveal significant differences in reactivity. In competitive hydrogenation reactions, terminal alkenes like 1-nonene (B85954) react much faster than internal alkenes such as this compound. wikipedia.orgleah4sci.com This regioselectivity is attributed to steric hindrance; the internal double bond of this compound is more sterically crowded and less accessible to the catalyst's surface compared to the terminal double bond of 1-nonene. cognitoedu.org Consequently, catalysts show a clear preference for hydrogenating the terminal double bond. wikipedia.orgleah4sci.com

The selectivity of hydrogenation catalysts can be significantly enhanced through modification. A notable example is the use of platinum-zeolite catalysts modified with organosilicon alkoxides via chemical vapor deposition (CVD). wikipedia.orgleah4sci.com This modification controls the surface characteristics of the catalyst, including the micropore diameter, to a molecular level. wikipedia.org

When a mixture of 1-nonene and this compound is hydrogenated over a standard platinum-zeolite-4A catalyst, 1-nonene reacts faster, but the selectivity is moderate. However, when the catalyst is modified with an organosilicon compound like diphenyldiethoxysilane, a remarkable increase in selectivity is observed. cognitoedu.orgwikipedia.orgleah4sci.com The modified catalyst exhibits a much greater preference for hydrogenating the terminal 1-nonene over the internal this compound. wikipedia.org This enhanced regioselectivity is due to the organosilicon layer creating steric constraints that further hinder the approach of the bulkier internal alkene to the active platinum sites within the zeolite pores. wikipedia.org

The table below illustrates the difference in initial reaction rates between 1-nonene (R₁) and this compound (R₂) using a modified versus a non-modified catalyst, highlighting the superior regioselectivity of the modified system. wikipedia.org

| Catalyst | R₁ (Initial rate of 1-nonene) [10⁻⁶ mol s⁻¹ (g-Pt)⁻¹] | R₂ (Initial rate of this compound) [10⁻⁶ mol s⁻¹ (g-Pt)⁻¹] | Selectivity (R₁/R₂) |

|---|---|---|---|

| Catalyst A (Modified Pt-zeolite) | 27.1 | 1.5 | 18.1 |

| Control Catalyst (Non-modified Pt-zeolite) | 29.2 | 14.9 | 2.0 |

Data sourced from research on CVD-modified catalysts. wikipedia.org

This compound readily undergoes halogenation with diatomic halogens like bromine (Br₂) and chlorine (Cl₂). leah4sci.com This electrophilic addition reaction proceeds via a characteristic mechanism involving a bridged halonium ion intermediate. wikipedia.orglibretexts.org As the halogen molecule approaches the electron-rich double bond of this compound, the halogen-halogen bond becomes polarized. libretexts.orglibretexts.org The π electrons of the alkene attack the electrophilic halogen atom, displacing the other as a halide ion and forming a cyclic halonium ion. leah4sci.comwikipedia.org

This intermediate is then attacked by the halide ion from the side opposite the bridge (anti-attack). libretexts.orgorganicchemistrytutor.com This Sₙ2-like ring-opening step results in the formation of a vicinal dihalide with the two halogen atoms positioned on adjacent carbons in an anti-configuration. wikipedia.orglibretexts.org For this compound, the reaction with bromine yields (4R,5S)-4,5-dibromononane and its enantiomer, (4S,5R)-4,5-dibromononane, as a racemic mixture. The reaction is stereospecific, meaning the trans geometry of the starting alkene dictates the stereochemical outcome of the product. masterorganicchemistry.comlibretexts.org

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (also known as an oxirane). chemistrysteps.comlibretexts.org The reaction is a concerted process, meaning all bond-forming and bond-breaking steps occur simultaneously through a cyclic transition state. leah4sci.comorganicchemistrytutor.com This mechanism prevents the formation of carbocation intermediates and any potential rearrangements. chemistrysteps.com

The oxygen atom of the peroxy acid's hydroxyl group is electrophilic and is attacked by the nucleophilic double bond of this compound. chemistrysteps.comacs.org The reaction is a syn-addition, where the oxygen atom is delivered to the same face of the double bond. masterorganicchemistry.com Because the addition is concerted and stereospecific, the trans configuration of the starting alkene is preserved in the product. masterorganicchemistry.comlibretexts.org The epoxidation of this compound results in the formation of trans-2-butyl-3-propyloxirane as a racemic mixture of its two enantiomers.

Differential Reactivity of Positional Isomers (e.g., 1-Nonene vs. This compound)

Halogenation Reactions

Oxidation Pathways of this compound

Beyond addition reactions that preserve the carbon skeleton, this compound can undergo oxidative cleavage, where the carbon-carbon double bond is completely broken. These reactions are powerful tools in organic synthesis for breaking down larger molecules into smaller, functionalized fragments. chemistrysteps.comlibretexts.org

The most common method for oxidative cleavage is ozonolysis. masterorganicchemistry.comlibretexts.org In this reaction, this compound reacts with ozone (O₃) at low temperatures. The initial step involves the electrophilic addition of ozone to the double bond to form an unstable primary ozonide (a molozonide). libretexts.org This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com

The ozonide is typically not isolated but is treated in a subsequent workup step. unl.edu

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal, cleaves the ozonide and yields two carbonyl compounds. masterorganicchemistry.com The ozonolysis of this compound followed by reductive workup breaks the C4-C5 double bond, yielding pentanal and butanal.

Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes initially formed are further oxidized to carboxylic acids. masterorganicchemistry.com For this compound, this pathway would produce pentanoic acid and butanoic acid.

Another strong oxidizing agent capable of cleaving the double bond is potassium permanganate (B83412) (KMnO₄) under hot, acidic, or neutral conditions. chemistrysteps.comopenstax.org This reaction also breaks the double bond of this compound, and because KMnO₄ is a powerful oxidant, it converts the alkene fragments directly to carboxylic acids (pentanoic acid and butanoic acid). openstax.org

Substitution Reactions Involving this compound

This compound, an unsaturated hydrocarbon with the chemical formula C9H18, undergoes several types of substitution reactions, with allylic substitution being a key transformation. nih.gov In these reactions, a substituent is introduced at the carbon atom adjacent to the double bond.

One notable example involves the reaction of this compound derivatives. For instance, studies on brominated 2,2,4,8,8-pentamethyl-4-nonene, a structural analog of functionalized this compound, have shown that it readily engages in N-alkylation reactions with nucleophilic amines. researchgate.net This type of reaction, known as an SN2 (Substitution, Nucleophilic, Second-order) reaction, proceeds with primary alkyl halides and a suitable nucleophile. youtube.com The reaction rate in SN2 reactions is influenced by the structure of the substrate, with less sterically hindered molecules reacting more readily. libretexts.org

Another class of substitution reactions involves the interaction of trans-4-(para-substituted phenoxy)-3-buten-2-ones with primary amines and thiols. These reactions proceed via an addition-elimination mechanism where the nucleophile first adds to the double bond, followed by the elimination of the leaving group. osti.gov The rates of these reactions are first order in both the amine and the butenone derivative. osti.gov

Furthermore, allylic substitution reactions on related systems, such as those employing diorganozinc reagents in the presence of a copper(I) catalyst, have been explored. d-nb.info These reactions often proceed with high regioselectivity and can be stereospecific. The use of chiral ligands can induce enantioselectivity in these transformations. d-nb.info

The table below summarizes key aspects of substitution reactions involving derivatives of this compound.

| Reactant System | Nucleophile | Reaction Type | Key Findings |

| Brominated 2,2,4,8,8-pentamethyl-4-nonene | Nucleophilic amines | N-alkylation (SN2 type) | Reversible N-alkylation and proton-transfer reactions occur. researchgate.net |

| trans-4-(para-substituted phenoxy)-3-buten-2-ones | Primary amines, Thiols | Addition-Elimination | Reaction rates are first order in both reactants; evidence for a putative amine addend intermediate. osti.gov |

| Allylic phosphates/acetates | Diorganozinc reagents (with CuCN·2LiCl) | SN2' Allylic Substitution | Efficient for forming C-C bonds with high regioselectivity. d-nb.info |

Kinetic and Mechanistic Investigations of this compound Reactions

The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations. For reactions involving alkenes like this compound, the rate law, which is determined empirically, offers evidence for the proposed mechanism. libretexts.org A second-order rate law, rate = k[Substrate][Nucleophile], suggests that both reactants are involved in the rate-determining step, which is characteristic of an SN2 or a bimolecular elimination (E2) mechanism. libretexts.org

Mechanistic studies often involve analyzing the transition state, the highest energy point on the reaction pathway. libretexts.org The structure and energy of the transition state determine the reaction rate. For bimolecular reactions, the mechanism describes the sequence of events at the molecular level as reactants are converted to products. libretexts.org

In the context of substitution reactions of this compound derivatives, kinetic data supports an addition-elimination mechanism for reactions with certain nucleophiles. osti.gov For example, the reaction of trans-4-(p-anisoxy)-3-buten-2-one with various amines exhibits a Brønsted-type plot with a slope (βnuc) of 0.37, and a solvent isotope effect (kH₂O/kD₂O) of 0.98 for the reaction with 2-aminoethanol, suggesting that nucleophilic attack is the rate-determining step. osti.gov

The table below presents kinetic data for the reaction of trans-4-(p-anisoxy)-3-buten-2-one with various amines.

| Amine | k (M⁻¹s⁻¹) |

| Ethyl glycinate | 0.25 |

| Trifluoroethylamine | 0.004 |

| 2-Ethoxyethylamine | 0.22 |

| 2-Aminoethanol | 0.35 |

| n-Butylamine | 1.0 |

Data from Lartey, P. A., & Fedor, L. (1979). Nucleophilic substitution reactions of trans-4-(para-substituted phenoxy)-3-buten-2-ones. osti.gov

Stereochemistry plays a crucial role in the reaction mechanisms of alkenes. For this compound, the geometry of the double bond influences the stereochemical outcome of its reactions.

In bimolecular elimination reactions that form alkenes, the stereochemistry of the starting material often dictates the stereochemistry of the product. For example, the formation of trans-alkenes is often favored from an anti-periplanar arrangement of the leaving group and the abstracted proton in the transition state. quimicaorganica.org Conversely, syn-elimination can also occur, particularly with certain bases and solvent systems, and can lead to the formation of trans-olefins. iupac.org Studies have shown that in some elimination reactions, the trans- to cis-olefin ratio corresponds to the syn- to anti-elimination ratio. iupac.org

In allylic substitution reactions, the stereochemical outcome can be complex. SE' reactions, which involve an allylic transposition, are valuable for controlling stereochemistry in the synthesis of complex molecules. nih.gov The stereoselectivity of these reactions is a key consideration in synthetic design.

Furthermore, the metabolism of related unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), by enzymes like glutathione (B108866) S-transferase (GST) A4-4, demonstrates remarkable stereoselectivity. The enzyme catalyzes the conjugation of glutathione to both enantiomers of HNE in a completely stereoselective manner, producing only the S-configuration at the site of conjugation, regardless of the substrate's chirality. nih.gov This highlights how biological systems can exert precise stereochemical control over reactions of unsaturated compounds.

The table below outlines the stereochemical outcomes in different reaction types relevant to this compound.

| Reaction Type | Stereochemical Feature | Outcome/Observation |

| Bimolecular Elimination (E2) | Anti-periplanar transition state | Favors formation of the trans-alkene due to lower steric repulsion in the transition state. quimicaorganica.org |

| Bimolecular Elimination (Syn) | Syn-elimination pathway | Can also lead to the formation of trans-olefins, sometimes being the predominant pathway. iupac.org |

| SE' Allylic Substitution | Allylic Transposition | A versatile method for stereoselective transformations in complex synthesis. nih.gov |

| Enzymatic Conjugation (HNE) | Enzyme-catalyzed nucleophilic attack | Strict product stereoselectivity, forming only one diastereomer. nih.gov |

Catalysis in the Chemistry of Trans 4 Nonene

Homogeneous Catalysis for Trans-4-NONENE Reactions

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemistrystudent.com This allows for high levels of interaction between the catalyst and the this compound molecule. libretexts.org Transition metal complexes are prominent homogeneous catalysts, valued for their versatility and high activity. libretexts.orgfiveable.me

Key reactions involving this compound that are facilitated by homogeneous catalysts include:

Isomerization: This process involves shifting the double bond to an adjacent position. libretexts.org For this compound, this can lead to the formation of other nonene isomers.

Hydrogenation: The addition of hydrogen across the double bond of this compound to yield nonane (B91170) is a fundamental reaction. libretexts.org Wilkinson's catalyst, (PPh₃)₃RhCl, is a well-known example of a homogeneous catalyst used for alkene hydrogenation. libretexts.org

Metathesis: Olefin metathesis is a reaction that involves the redistribution of alkene fragments. Silica-supported tungsten and molybdenum alkylidenes have been studied for the metathesis of internal olefins like cis-4-nonene. researchgate.net

Carbonylation: This reaction introduces a carbonyl group into the molecule, often utilizing transition metal catalysts in the presence of carbon monoxide. fiveable.me

The primary advantage of homogeneous catalysis is the high selectivity and activity that can be achieved due to the well-defined nature of the catalytic species. researchgate.net However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can be a challenge in industrial applications. libretexts.org

Heterogeneous Catalysis Systems

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst with liquid or gaseous reactants. libretexts.org This configuration offers the major advantage of easy separation of the catalyst from the product mixture, which is highly desirable for industrial processes. researchgate.net

Zeolite-Based Catalysts

Zeolites are crystalline aluminosilicates with a well-defined porous structure. nih.govmdpi.com These pores can act as "molecular sieves," providing shape selectivity to catalytic reactions. researchgate.net The acidic properties of zeolites, which can be tailored by modifying their composition, also play a crucial role in their catalytic activity. mdpi.combham.ac.uk

In the context of this compound chemistry, zeolite-based catalysts are particularly relevant for:

Isomerization and Cracking: The acidic sites within zeolites can catalyze the isomerization of this compound to other isomers and also lead to cracking reactions, breaking the molecule into smaller fragments. The product distribution is highly dependent on the zeolite structure and acidity. researchgate.netbham.ac.uk

Alkylation and Transalkylation: Zeolites are widely used in the petrochemical industry for alkylation and transalkylation reactions, which are important for producing various alkylbenzenes. researchgate.net

Support for Metal Catalysts: Zeolites can serve as excellent supports for metal nanoparticles, enhancing their stability and catalytic performance. nih.govrsc.org

Supported Metal Catalysts (e.g., Palladium, Platinum)

Supported metal catalysts consist of metal nanoparticles dispersed on a high-surface-area support material. nih.gov This approach maximizes the active surface area of the metal and enhances its stability. nih.gov Palladium (Pd) and platinum (Pt) are highly effective metals for a variety of catalytic reactions involving alkenes. candcs.de

Common support materials include:

Activated Carbon taylorfrancis.com

Metal Oxides (e.g., alumina, silica) nih.gov

Zeolites nih.gov

These supported catalysts are instrumental in several key transformations of this compound:

Hydrogenation: Palladium and platinum are excellent catalysts for the hydrogenation of C=C double bonds. candcs.detaylorfrancis.com Supported Pd and Pt catalysts are widely used for the selective hydrogenation of alkenes to alkanes. candcs.de For example, palladium on carbon (Pd/C) is a common and efficient catalyst for such reactions.

Oxidation: Supported platinum and palladium catalysts can also facilitate oxidation reactions. nih.gov

Isomerization: In addition to hydrogenation, these catalysts can also promote the isomerization of the double bond in this compound.

The interaction between the metal and the support material can significantly influence the catalyst's activity and selectivity. nih.gov

Lewis Acid Catalysis in Derivatives Synthesis

Lewis acids are electron-pair acceptors and can act as catalysts by activating substrates. wikipedia.org In organic synthesis, Lewis acid catalysis is a powerful tool for the formation of new chemical bonds. nih.gov Chiral Lewis acids can be used to control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over another. wikipedia.org

For the synthesis of derivatives from this compound, Lewis acid catalysis can be employed in various ways:

Friedel-Crafts Alkylation: In this reaction, a Lewis acid can activate the double bond of this compound, facilitating its reaction with an aromatic ring to form an alkylated aromatic compound.

Polymerization: Lewis acids can initiate the polymerization of alkenes like this compound.

Addition Reactions: The activation of electrophiles by Lewis acids can promote their addition across the double bond of this compound, leading to a variety of functionalized derivatives.

Common Lewis acids used in organic synthesis include compounds of boron, aluminum, tin, and titanium. wikipedia.org The choice of Lewis acid and reaction conditions can significantly impact the outcome of the reaction.

Design and Optimization of Catalytic Systems for this compound Chemistry

The design and optimization of catalytic systems are critical for achieving high efficiency, selectivity, and sustainability in chemical processes. rsc.org This involves a multi-faceted approach that considers the catalyst's composition, structure, and the reaction conditions.

Key aspects of catalyst design and optimization include:

Catalyst Screening: A wide range of potential catalysts may be initially tested to identify the most promising candidates for a specific reaction.

Support and Ligand Effects: For supported and homogeneous catalysts, the choice of support material or ligand can have a profound impact on performance. fiveable.menih.gov

Reaction Parameter Optimization: Variables such as temperature, pressure, and solvent need to be carefully optimized to maximize the desired product yield and minimize side reactions.

Computational Modeling: Computational methods, including density functional theory (DFT), are increasingly used to understand reaction mechanisms and predict catalyst performance, thereby guiding the design of more effective catalysts. rsc.orgresearchgate.netacs.org These data-driven approaches can accelerate the development of new catalytic systems. researchgate.net

Catalyst Characterization: A thorough characterization of the catalyst's physical and chemical properties is essential for understanding its behavior and for further optimization.

Recent advancements in automated and high-throughput screening methods are also accelerating the discovery and optimization of new catalysts for a wide range of chemical transformations. acs.orguib.no

Synthesis of Advanced Materials and Complex Molecules Utilizing Trans 4 Nonene

Polymerization Studies with Trans-4-NONENE as a Monomer or Co-monomer

The reactivity of the double bond in this compound allows it to be a candidate for several types of polymerization, leading to materials with unique properties and structures.

Cyclopolymerization Mechanisms

Cyclopolymerization is a process that typically involves non-conjugated dienes, which undergo alternating intramolecular and intermolecular propagation steps to form polymers containing cyclic repeating units in the main chain. researchgate.net While this compound, as a mono-olefin, does not undergo cyclopolymerization by itself, the study of these mechanisms is crucial for understanding polymer architecture.

Table 1: Catalyst Influence on Cyclopolymerization of 1,6-Heptadiene

| Catalyst System | Resulting Polymer Structure | Key Findings | Reference |

| Co Complex with bis(imino)pyridine ligand / MMAO | Contains five-membered rings | Polymer contains a mix of cis- and trans-fused rings. | researchgate.net |

| Hafnium Complex (rac-1) / B(C₆F₅)₃ | Poly(methylene-1,3-cyclohexane) | Produces highly isotactic polymer with 97% cis rings. | nih.gov |

Cationic Polymerization Investigations

Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, typically a protic acid or a Lewis acid. youtube.com This method is well-suited for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate. wikipedia.orglibretexts.org While ethene does not polymerize well via this mechanism, alkenes like 2-methylpropene (isobutylene) readily form polymers due to the stability of the tertiary carbocation formed during propagation. libretexts.org

For an internal alkene like this compound, cationic polymerization is feasible. The initiation involves the protonation of the double bond to form a secondary carbocation. This cation then acts as an electrophile, attacking the double bond of another monomer molecule. This process repeats, propagating the polymer chain. youtube.com

Research into the cationic polymerization of related monomers provides insight into potential outcomes for this compound. For example, the cationic polymerization of isoprene (B109036) can yield oligomers with a trans-1,4-configuration. libretexts.org The choice of solvent and counterion significantly impacts the reactivity and stability of the propagating cationic chain, influencing the final polymer's molecular weight and structure. wikipedia.org

Table 2: Examples of Cationic Polymerization of Alkenes

| Monomer | Initiating System (Catalyst) | Key Features | Reference |

| 2-Methylpropene | Sulfuric acid, Hydrogen fluoride, or BF₃/H₂O | Forms high molecular weight polyisobutylene (B167198) under anhydrous conditions. | libretexts.org |

| Styrene, Butadiene, Isoprene | Strong acids / Lewis acids | Stabilized by allylic delocalization of the carbocation intermediate. | libretexts.org |

| Vinyl ethers | Strong acids / Lewis acids | Stabilized by pi-donation from the adjacent oxygen atom. | libretexts.org |

Novel Polymer Architectures from this compound Derivatives

The development of novel polymer architectures, such as star polymers, graft copolymers, and bottle-brush copolymers, relies on advanced synthetic techniques. This compound derivatives, functionalized with groups amenable to controlled polymerization methods, can be utilized to create such complex structures.

For instance, glucose derivatives have been used to create new biodegradable polymers through radical polymerization. mdpi.com Similarly, by introducing functional groups (e.g., hydroxyl, silyl) onto the this compound backbone, it can be converted into a monomer suitable for techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for precise control over molecular weight, dispersity, and architecture.

The synthesis of silicon-containing norbornenes, which are then polymerized, is a well-established route to materials with high gas permeability. ineosopen.org A similar strategy could be applied by creating silicon-containing derivatives of this compound to produce polymers with tailored properties. The incorporation of such modified monomers can lead to polymers with unique thermal, mechanical, and chemical properties, expanding their application in advanced materials. rsc.org

Synthetic Pathways to Diverse Organic Derivatives of this compound

The carbon-carbon double bond in this compound is a key functional group that allows for its conversion into a wide array of more complex organic molecules, including various cyclic and heterocyclic systems.

Bicyclic and Polycyclic Systems (e.g., Bicyclo[4.3.0]nonene Derivatives)

The bicyclo[4.3.0]nonane framework, also known as a hydrindane, is a core structural motif in many natural products, particularly terpenoids. mdpi.com While not typically synthesized directly from this compound, the methodologies for creating this bicyclic system are well-established and often rely on cycloaddition reactions.

A primary method for constructing the bicyclo[4.3.0]nonene skeleton is the intramolecular Diels-Alder reaction. cdnsciencepub.comcdnsciencepub.com This reaction involves a molecule containing both a diene and a dienophile, which react internally to form the fused 6- and 5-membered ring system. For example, a synthesized triene can undergo thermal cyclization to yield the bicyclo[4.3.0]nonene core. cdnsciencepub.com

Another approach involves an intermolecular Diels-Alder reaction. In recent work, novel nucleoside analogues with a bicyclo[4.3.0]nonene core were synthesized. acs.orgnih.gov The key step was a Diels-Alder reaction between a custom-synthesized diene precursor and an activated dienophile, which allowed for the stereospecific creation of the bicyclic system. acs.orgnih.gov

Table 3: Synthetic Approaches to Bicyclo[4.3.0]nonene Systems

| Reaction Type | Precursors | Key Features | Reference |

| Intramolecular Diels-Alder | Trienes | Forms fused bicyclic systems; applicable to natural product synthesis. | mdpi.comcdnsciencepub.com |

| Intermolecular Diels-Alder | Diene precursor + activated dienophile (e.g., vinyl boronate) | Allows for efficient and stereospecific installation of functional groups. | acs.orgnih.gov |

| Ring-Closing Metathesis | Bicyclo[2.2.2]octene derivatives | Utilizes Grubbs catalysts to form the hydrindane scaffold from readily available starting materials. | mdpi.com |

Selenabicyclo[3.3.1]nonene Derivatives

Heterocyclic compounds containing selenium have attracted interest due to their unique chemical properties. Efficient methods have been developed for synthesizing derivatives of 9-selenabicyclo[3.3.1]nonene. The core of this synthesis is the transannular addition of selenium dibromide (SeBr₂) to cis,cis-1,5-cyclooctadiene. mdpi.commdpi.com

This reaction proceeds with high selectivity to yield 2,6-dibromo-9-selenabicyclo[3.3.1]nonane. mdpi.com This dibromo adduct is a versatile intermediate. A subsequent selective reaction of this intermediate with acetonitrile (B52724) leads to the formation of 6-bromo-9-selenabicyclo[3.3.1]nonene-2. researchgate.netmdpi.com This bromo-nonene derivative serves as a key starting material for a new class of selenabicyclo[3.3.1]nonene-2 derivatives. For example, it can undergo nucleophilic substitution with various alcohols in the presence of a weak base to produce 6-alkoxy-9-selenabicyclo[3.3.1]nonenes in excellent yields (94–99%). mdpi.com

Table 4: Synthesis of Selenabicyclo[3.3.1]nonene Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane | Acetonitrile (MeCN) | 6-Bromo-9-selenabicyclo[3.3.1]nonene-2 | 90% | mdpi.com |

| 6-Bromo-9-selenabicyclo[3.3.1]nonene-2 | Alcohols (ROH), NaHCO₃ | 6-Alkoxy-9-selenabicyclo[3.3.1]nonenes-2 | 94-99% | mdpi.com |

| 6-Bromo-9-selenabicyclo[3.3.1]nonene-2 | NaN₃, then H₂O/THF | 6-Amino-9-selenabicyclo[3.3.1]nonene-2 | 88% | mdpi.com |

Ethers and Other Functionalized Nonenes

The carbon-carbon double bond in this compound is a reactive site that allows for a variety of addition and functionalization reactions, leading to the synthesis of valuable derivatives, including ethers and other functionalized nonenes. These reactions transform the simple alkene into more complex molecules with tailored properties for specific applications.

One of the primary methods for synthesizing ethers from alkenes like this compound is the alkoxymercuration-demercuration reaction. This two-step process reliably produces ethers according to Markovnikov's rule, where the alkoxy (-OR) group from an alcohol adds to the more substituted carbon of the double bond, without the risk of carbocation rearrangements that can plague simpler acid-catalyzed additions. libretexts.orglibretexts.org The reaction proceeds through an intermediate mercurium ion bridge, which is subsequently reduced. libretexts.org

Another fundamental method for ether synthesis is the Williamson Ether Synthesis. masterorganicchemistry.com This reaction involves a nucleophilic substitution (SN2) reaction between an alkoxide and a suitable alkyl halide. masterorganicchemistry.com To utilize this compound in this synthesis, it must first be converted into an appropriate precursor, such as a 4- or 5-halononane, through hydrohalogenation. The resulting alkyl halide can then be reacted with an alkoxide (e.g., sodium ethoxide) to form the corresponding ether.

Beyond simple ethers, this compound is a precursor to a range of functionalized molecules. Epoxidation of the double bond, for instance, yields trans-4,5-epoxynonane (a cyclic ether or oxirane). This reaction can be carried out using peracids. google.com The resulting epoxide is a highly useful intermediate itself, as the strained ring can be opened by various nucleophiles to introduce a wide array of functional groups. tandfonline.com

Furthermore, nonene isomers are used in alkylation reactions to produce functionalized aromatic compounds. A significant industrial application is the alkylation of phenol (B47542) with nonene to produce nonylphenol. elchemy.comgoogle.com This reaction is typically catalyzed by acids or, more recently, alkaline ionic liquids. google.com The resulting nonylphenol can be further functionalized, for example, through ethoxylation to create nonylphenol ethoxylates, a class of non-ionic surfactants. elchemy.com

The table below summarizes key functionalization reactions applicable to this compound.

| Reaction Type | Reagents | Product Class | Significance |

| Alkoxymercuration-Demercuration | 1. Alcohol, (CF₃CO₂)₂Hg 2. NaBH₄ | Ether | Forms Markovnikov product without carbocation rearrangement. libretexts.orglibretexts.org |

| Hydrohalogenation + Williamson Synthesis | 1. H-X (e.g., HBr) 2. R-O⁻Na⁺ (Alkoxide) | Ether | A versatile, two-step method for preparing a variety of ethers. masterorganicchemistry.com |

| Epoxidation | Peroxy-carboxylic acid (e.g., m-CPBA) | Epoxide (Oxirane) | Creates a reactive intermediate for further synthesis. google.com |

| Alkylation of Phenols | Phenol, Acid Catalyst | Nonylphenol | A key step in the production of surfactants and other additives. elchemy.comgoogle.com |

Applications in Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives serve as important intermediates in the synthesis of active ingredients and adjuvants for the pharmaceutical and agrochemical industries. lookchem.com The nine-carbon backbone of nonene is a useful building block for constructing more complex molecules with specific biological activities.

In the agrochemical sector, nonene is a key precursor for the production of surfactants and co-formulants used in pesticide and herbicide formulations. equilex.com For example, nonylphenol, synthesized from nonene and phenol, is the starting material for nonylphenol ethoxylates. elchemy.com These compounds act as wetting agents and emulsifiers, enhancing the effectiveness of the active ingredients in agricultural sprays. elchemy.com While isomers like 9-bromo-1-nonene (B109585) are noted as key intermediates for agrochemicals, the functionalization of the this compound backbone provides pathways to similar valuable compounds. varsal.com

In the pharmaceutical field, functionalized nonenes are used as intermediates for synthesizing more complex molecules. varsal.combuyersguidechem.com For instance, derivatives such as (E)-2-nonen-1-ol are used as intermediates in the creation of certain pharmaceuticals. ontosight.ai The reactivity of the double bond allows for the introduction of various functional groups necessary for biological activity. An example of a biologically relevant structure derived from a nonene-like backbone is 4-hydroxy-2,3-trans-nonenal (B3418751) (HNE), an aldehyde formed from the peroxidation of fatty acids. nih.gov The study of HNE and its biological effects, including its role as a signaling molecule, provides insight into how C9 structures can interact with biological systems, guiding the design of new therapeutic agents. nih.gov

The table below highlights key intermediates derived from nonene and their applications in these sectors.

| Intermediate/Derivative | Application Area | Function/Use |

| Nonylphenol | Agrochemical | Precursor to nonylphenol ethoxylate surfactants used in pesticide formulations. elchemy.com |

| (E)-2-Nonen-1-ol | Pharmaceutical | Building block in the synthesis of certain pharmaceutical compounds. ontosight.ai |

| Functionalized Nonenes | Agrochemical, Pharmaceutical | General intermediates for creating a variety of complex molecules. varsal.com |

| 4-hydroxy-2,3-trans-nonenal (HNE) | Pharmaceutical Research | A biologically active aldehyde, studied as a marker and signaling molecule in various diseases. nih.gov |

Contributions to Flavor and Fragrance Chemical Synthesis

This compound is a significant starting material in the flavor and fragrance industry, where it is used to synthesize a variety of aroma chemicals. lookchem.comguidechem.com Its hydrocarbon chain is sculpted through chemical reactions to produce aldehydes, alcohols, and other compounds with desirable sensory properties, often described as fruity, green, or fatty.

A key transformation of this compound is its conversion to aldehydes, which are often potent aroma compounds. Oxidation of the double bond can lead to the formation of aldehydes like trans-4-nonenal (B148945). nih.gov This compound, and others like it, are valued for their characteristic aromas. For example, trans-4-nonenal is noted for its fruity profile and is used as a flavoring agent. nih.gov Similarly, related compounds such as trans-2-nonenal and cis-4-nonenal (B1147789) are important fragrance and flavor components. chemicalbook.com

The synthesis of these aroma chemicals often involves multiple steps. For example, this compound can be a starting point for producing 2,6-nonadienal, a valuable flavor and fragrance compound, through a series of reactions that modify the carbon chain and introduce the aldehyde functional group. google.com Alcohols derived from this compound, such as (E)-2-nonen-1-ol, are also widely used in perfumes and food flavorings for their distinct fruity and floral scents. ontosight.ai

The versatility of this compound allows for the creation of a portfolio of aroma chemicals, making it a valuable precursor for the industry. lookchem.com

The table below lists some flavor and fragrance compounds that can be synthesized from or are related to this compound.

| Compound | CAS Number | Odor/Flavor Profile | Application |

| trans-4-Nonenal | 2277-16-9 | Fruity. nih.gov | Flavoring Agent. nih.gov |

| trans-2-Nonenal | 18829-56-6 | Fatty, green, cucumber | Fragrances, Flavors |

| (E)-2-Nonen-1-ol | 31502-14-4 | Fruity, floral. ontosight.ai | Food flavoring, Perfumes, Cosmetics. ontosight.ai |

| 2,6-Nonadienal | 557-48-2 | Cucumber, green melon | Flavors, Fragrances. google.com |

Advanced Analytical Methodologies in Trans 4 Nonene Research

Chromatographic Techniques (e.g., Gas Chromatography, GC-MS)

Chromatographic methods, particularly gas chromatography (GC) and its hyphenation with mass spectrometry (GC-MS), are fundamental in the analysis of volatile compounds like trans-4-nonene. These techniques allow for the separation of this compound from complex mixtures and its subsequent identification and quantification.

In the analysis of alkenes, including this compound, GC is often performed using capillary columns. permapure.com A common stationary phase is a non-polar phase like SE-30, which separates compounds based on their boiling points and volatility. permapure.com The use of a Flame Ionization Detector (FID) provides a robust and sensitive signal for hydrocarbon quantification. permapure.com

For unambiguous identification, GC is coupled with a mass spectrometer (GC-MS). This combination provides both the retention time from the GC, a characteristic of the compound under specific chromatographic conditions, and the mass spectrum from the MS, which acts as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that are used for its identification. nih.gov

For the analysis of complex biological or environmental samples, derivatization techniques may be employed to enhance the volatility and thermal stability of related compounds, or to introduce specific functional groups that improve chromatographic separation and detection sensitivity. nih.gov

Below is a table summarizing typical parameters for the GC-MS analysis of alkenes, which would be applicable to this compound research.

Table 1: Illustrative GC-MS Parameters for Alkene Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | SLB®-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Oven Temperature Program | 50 °C to 200 °C at 3 °C/min |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.58 mL/min (linear velocity 45.4 cm/s) |

| Split Ratio | 1:100 |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 200-220 °C |

| Interface Temperature | 250 °C |

| Mass Scan Range | m/z 25-360 |

This table presents a general set of parameters; specific applications may require optimization. sigmaaldrich.comoup.com

Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry for structural analysis in research)

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The olefinic protons (=C-H) are found in a characteristic downfield region compared to the aliphatic protons of the alkyl chains. The coupling constants between the olefinic protons are indicative of the trans geometry of the double bond.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. The chemical shifts of the sp² hybridized carbons of the double bond are significantly different from the sp³ hybridized carbons of the alkyl groups.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. spcmc.ac.in

The C-H stretching vibration of the hydrogens attached to the double bond (=C-H) appears above 3000 cm⁻¹. vscht.cz

The C=C stretching vibration of the trans-disubstituted double bond is observed in the region of 1660-1675 cm⁻¹. wikipedia.org

A strong and characteristic out-of-plane C-H bending vibration (wag) for a trans-disubstituted alkene is typically found around 965 cm⁻¹. wikipedia.orgspectroscopyonline.com

Mass Spectrometry (MS) , particularly when coupled with GC, is used for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum provides a fingerprint that aids in its identification. nih.gov The molecular ion peak confirms the molecular weight, and the fragmentation pattern gives clues about the structure. nih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features/Data |

|---|---|

| ¹H NMR | Signals for olefinic protons (~5.4 ppm) and aliphatic protons. |

| ¹³C NMR | Signals for sp² carbons (~130 ppm) and sp³ carbons. |

| IR Spectroscopy | =C-H stretch (>3000 cm⁻¹), C=C stretch (~1670 cm⁻¹), trans C-H bend (~965 cm⁻¹). vscht.czwikipedia.orgspectroscopyonline.com |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 126. Characteristic fragment ions. nih.gov |

Note: Specific chemical shifts in NMR can vary slightly depending on the solvent and instrument. nih.govspectrabase.com

Advanced Structural Elucidation Techniques

For complex analytical challenges, such as the differentiation of isomers or the analysis of trace components in intricate matrices, advanced structural elucidation techniques are employed.

Two-Dimensional (2D) NMR Spectroscopy offers deeper insights into molecular structure by correlating different nuclei through their chemical shifts and couplings. creative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of the carbon skeleton. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, providing unambiguous C-H assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together different fragments of the molecule and confirming the position of the double bond. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion from the initial mass spectrum. Analyzing the fragments of a selected precursor ion can provide more detailed structural information and can be used to differentiate between isomers that might have similar primary mass spectra. nih.gov

Another advanced approach involves chemical derivatization to pinpoint the location of the double bond. For instance, derivatization with dimethyl disulfide (DMDS) followed by GC-MS analysis can be used to locate the double bond in alkenes. The mass spectrum of the resulting adduct shows characteristic fragmentation that reveals the original position of the unsaturation. researchgate.net

These advanced methodologies, often used in combination, provide a powerful toolkit for the comprehensive analysis and unambiguous structural elucidation of this compound in various research contexts.

Computational and Theoretical Investigations of Trans 4 Nonene Reactivity and Structure

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of trans-4-nonene. These studies can determine properties like the molecule's heat of formation and ionization energy. For instance, the enthalpy of formation at standard conditions for this compound has been documented, providing a measure of its stability. metu.edu.tr

Different levels of theory, such as Hartree-Fock (HF), can be employed to investigate the electronic structure. HF calculations, while not including explicit electron correlation, provide a baseline understanding of electron distribution and its influence on reactivity. metu.edu.tr More advanced methods can build upon this to provide a more detailed picture of the electronic interactions within the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to visualize and analyze the three-dimensional structure and movement of this compound. These techniques are particularly useful for understanding conformational preferences and the dynamics of reactions.

For example, molecular dynamics simulations have been used to explore reaction dynamics, which can sometimes reveal pathways that differ from those predicted by static models like the intrinsic reaction coordinate (IRC). acs.org Such simulations can show that a reaction, predicted to be concerted by IRC, might proceed through a stepwise mechanism in a dynamic environment. acs.org

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical chemistry plays a vital role in mapping out the potential reaction pathways for this compound and identifying the associated transition states. This is particularly relevant in studying reactions like elimination and addition.

In the context of elimination reactions, such as the dehydrobromination of 5-bromononane (B6235999) to form this compound, theoretical models can predict the favored conformations leading to specific stereoisomers. archive.org For instance, the formation of this compound is explained by an anti-periplanar arrangement of the departing proton and bromine atom in the transition state. archive.org

Kinetic modeling, often employing software like COPASI, can simulate the time-dependent concentrations of reactants, intermediates, and products based on proposed reaction mechanisms and rate constants. acs.orgacs.org This allows for the validation and refinement of theoretical predictions against experimental data. For example, in the dehydration of 5-nonanol (B1584527), kinetic modeling helps to elucidate the elementary steps, including the formation of cis- and this compound. acs.orgacs.org

Structure-Reactivity Relationships and Stereochemical Predictions

The relationship between the structure of this compound and its reactivity is a key area of investigation. Theoretical models help to explain how the molecule's geometry influences the outcome of its reactions.

A notable example is the stereoselectivity observed in elimination reactions that form alkenes. The predominant formation of this compound from 5-bromononane is attributed to the greater stability of the staggered conformation of the starting material that leads to the trans product. dokumen.pubscribd.com Newman projections are often used to visualize these conformational preferences and their role in determining the stereochemical outcome. dokumen.pubscribd.com

Studies on the dehydration of secondary alcohols also highlight the importance of stereoelectronics. acs.org For instance, the mechanism of dehydration can be probed using conformationally locked cyclohexanols, where the orientation of substituents can favor either E1 or E2 elimination pathways, providing insights that can be applied to acyclic systems like those forming this compound. acs.org The formation of this compound as a primary product from the dehydration of 5-nonanol, without rearrangement, has been established through such studies. acs.orgacs.org

Application of Machine Learning in this compound Research

Machine learning (ML) is an emerging tool in chemical research that is beginning to find applications in the study of molecules like this compound. ML models can be trained on existing chemical data to predict various properties and behaviors.

In the analysis of complex mixtures containing this compound, such as shale oil, machine learning models have been used to calculate properties like hydroxyl content from infrared spectra. kirj.eeresearchgate.net While direct, extensive application of machine learning specifically to this compound is not yet widely documented in the provided search results, its presence in broader chemical analyses that include this compound indicates a potential for future, more focused applications. kirj.eeresearchgate.netcrcao.org For instance, ML could be used to predict reactivity parameters or to aid in the analysis of large datasets from comprehensive chromatographic techniques that identify this compound among numerous other volatile compounds. mdpi.com

Q & A

Q. What are the standard protocols for synthesizing and purifying Trans-4-Nonene in laboratory settings?

this compound is typically synthesized via catalytic isomerization of alkenes or elimination reactions (e.g., dehydrohalogenation). Methodological considerations include:

Q. How can researchers safely handle and store this compound given its hazards?

Key safety measures include:

- Storing in flame-proof cabinets at temperatures <25°C, away from ignition sources, due to its flammable liquid classification .

- Using fume hoods and respiratory protection to mitigate aspiration hazards (Category 1) during transfers .

- Documenting spill containment protocols (e.g., sand or vermiculite for absorption).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Distinguishes trans configuration via coupling constants (J = 10–18 Hz for trans-alkene protons) .

- IR Spectroscopy : Identifies C=C stretching vibrations near 1650 cm⁻¹ .

- GC-MS : Validates molecular weight (126.24 g/mol) and detects impurities .

Advanced Research Questions

Q. How can contradictions in reported reaction yields of this compound be resolved?

Discrepancies often arise from variable catalyst activity or reaction conditions. A systematic approach includes:

- Replicating experiments with controlled variables (temperature, catalyst loading) and using ANOVA to identify statistically significant factors .

- Cross-referencing raw data from multiple studies to isolate outliers or methodological biases .

- Applying meta-analysis frameworks to synthesize findings and propose standardized protocols .

Q. What experimental designs are optimal for studying this compound’s reactivity in asymmetric catalysis?

Advanced designs require:

- Defining independent variables (e.g., ligand structure, solvent polarity) and dependent variables (e.g., enantiomeric excess) explicitly in the research question .

- Incorporating trial experiments to refine variable ranges (e.g., temperature gradients, pressure effects) .